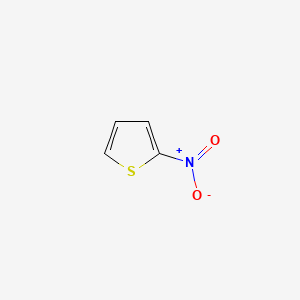
2-Nitrothiophene
Cat. No. B1581588
Key on ui cas rn:
609-40-5
M. Wt: 129.14 g/mol
InChI Key: JIZRGGUCOQKGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05470867
Procedure details


12.8 g of 85% 2-nitro-thiophene and 33.6 g of 4-amino-4H-1,2,4-triazole (1-1, 3-4) were dissolved at ambient temperature in 100 ml of anhydrous dimethyl-sulfoxide and the solution was cooled down to 5° C. A solution of 22.4 g of potassium terbutylate in 100 ml of anhydrous dimethyl-sulfoxide was added over about 15 minutes and the suspension was stirred for a further 15 minutes at ambient temperature, then poured into 0.6 liter of a saturated solution of ammonium chloride. Extraction was carried out 3 times with 500 ml of ethyl acetate and the extracts were washed 3 times with 400 ml of water, dried, filtered and evaporated to dryness. The product was dissolved in 800 ml of methylene chloride, followed by filtration and evaporation to dryness. The product was crystallized from 20 ml of isopropyl ether and the crystals were separated out, washed with isopropyl ether and then dried at 80° C. under reduced pressure to obtain 5.1 g of the expected product melting at 159° C.



[Compound]
Name
potassium terbutylate
Quantity
22.4 g
Type
reactant
Reaction Step Two


[Compound]
Name
saturated solution
Quantity
0.6 L
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-:3])=[O:2].[NH2:9]N1C=NN=C1.[Cl-].[NH4+]>CS(C)=O>[N+:1]([C:4]1[S:5][CH:6]=[CH:7][C:8]=1[NH2:9])([O-:3])=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NN1C=NN=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
[Compound]
|
Name
|
potassium terbutylate
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
[Compound]
|
Name
|
saturated solution
|
|
Quantity
|
0.6 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred for a further 15 minutes at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
the extracts were washed 3 times with 400 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The product was dissolved in 800 ml of methylene chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration and evaporation to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was crystallized from 20 ml of isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were separated out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 80° C. under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

